molecular formula C21H21N5O6 B12697453 Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide CAS No. 81215-58-9

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Cat. No.: B12697453
CAS No.: 81215-58-9
M. Wt: 439.4 g/mol
InChI Key: BDKIPNUSENDKJB-UHFFFAOYSA-N
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Description

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide is a complex organic compound that features a combination of acetic acid, nitrophenoxy, morpholinylmethyl, and indolylidene hydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the indole nitrogen with a morpholinylmethyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a suitable leaving group on the indole ring.

    Formation of the Hydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and morpholinylmethyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole and morpholinylmethyl groups.

    Reduction: The primary product would be the corresponding amine derivative.

    Substitution: Substituted derivatives at the nitrophenoxy group.

Scientific Research Applications

Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-piperidinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide
  • Acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-pyrrolidinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide

Uniqueness

The uniqueness of acetic acid, (4-nitrophenoxy)-, (1,2-dihydro-1-(4-morpholinylmethyl)-2-oxo-3H-indol-3-ylidene)hydrazide lies in its combination of functional groups, which may confer specific reactivity and binding properties not found in similar compounds. The presence of the morpholinylmethyl group, in particular, may enhance its solubility and bioavailability in medicinal applications.

Properties

CAS No.

81215-58-9

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

N-[2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C21H21N5O6/c27-19(13-32-16-7-5-15(6-8-16)26(29)30)22-23-20-17-3-1-2-4-18(17)25(21(20)28)14-24-9-11-31-12-10-24/h1-8,28H,9-14H2

InChI Key

BDKIPNUSENDKJB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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